1-(Methyl(pyridin-4-yl)amino)-1H-pyrrole-2-carbonitrile
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Overview
Description
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring and a pyridinylamino group. It is known for its potential use in medicinal chemistry and as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- typically involves the reaction of 1-methylpyrrole-2-carbonitrile with methyl-4-pyridinylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole-2-carbonitrile: A related compound with a similar pyrrole structure.
4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile: Another similar compound with a bromine substituent.
Uniqueness
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- is unique due to its specific combination of a pyrrole ring and a pyridinylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
111225-36-6 |
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Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-[methyl(pyridin-4-yl)amino]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C11H10N4/c1-14(10-4-6-13-7-5-10)15-8-2-3-11(15)9-12/h2-8H,1H3 |
InChI Key |
LIBHYNULGGRITD-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=NC=C1)N2C=CC=C2C#N |
Canonical SMILES |
CN(C1=CC=NC=C1)N2C=CC=C2C#N |
Synonyms |
1H-Pyrrole-2-carbonitrile,1-(methyl-4-pyridinylamino)-(9CI) |
Origin of Product |
United States |
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